molecular formula C10H10ClN5OS B11087226 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

Cat. No.: B11087226
M. Wt: 283.74 g/mol
InChI Key: VRIMLXCPXBYHBI-UHFFFAOYSA-N
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Description

2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide is a heterocyclic compound that contains a triazole ring. Compounds with triazole rings are known for their diverse biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide typically involves the reaction of 4-amino-4H-1,2,4-triazole with 4-chlorophenylacetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted triazole derivatives .

Scientific Research Applications

2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The triazole ring plays a crucial role in binding to the target molecules and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

Uniqueness

What sets 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide apart is its unique combination of the triazole ring with a sulfanyl and chlorophenyl group.

Properties

Molecular Formula

C10H10ClN5OS

Molecular Weight

283.74 g/mol

IUPAC Name

2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C10H10ClN5OS/c11-7-1-3-8(4-2-7)14-9(17)5-18-10-15-13-6-16(10)12/h1-4,6H,5,12H2,(H,14,17)

InChI Key

VRIMLXCPXBYHBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=CN2N)Cl

Origin of Product

United States

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